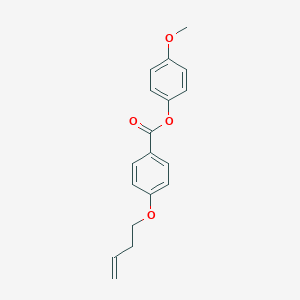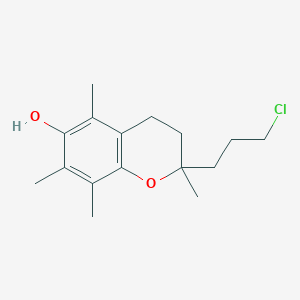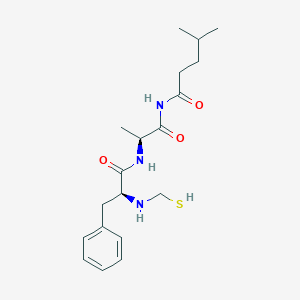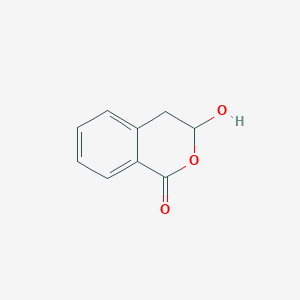
4-Méthoxyphényl 4'-(3-butényloxy)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate often involves multi-step organic reactions that include esterification, alkoxylation, and benzylation steps. For instance, synthesis methods might incorporate palladium(0)-catalyzed reactions, employing strategies such as tandem allylic substitution to yield structurally related compounds with varied substituents, indicating the versatility and complexity of synthetic approaches in this domain (Massacret et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds like 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is characterized using techniques such as X-ray crystallography, which provides insights into their crystal structure, molecular geometry, and intermolecular interactions. Single-crystal X-ray diffraction analysis reveals detailed structural information, including bond lengths, angles, and the spatial arrangement of atoms, essential for understanding the compound's reactivity and properties (Moser et al., 2005).
Chemical Reactions and Properties
Chemical properties of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate derivatives involve reactions influenced by the presence of methoxy and benzoate groups. These groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their electron-donating and withdrawing characteristics. The compound's reactivity is further explored through DFT calculations and photophysical studies to understand its electronic structure and potential in biological applications (Jayaraj & Desikan, 2020).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure. For example, the presence of the methoxyphenyl and butenyloxy benzoate groups impacts the compound's melting and boiling points, solubility in various solvents, and optical properties. These properties are crucial for determining the compound's suitability for specific applications, including its role in forming liquid crystalline phases and its potential use in optoelectronic devices (Matsunaga et al., 1990).
Chemical Properties Analysis
The chemical properties of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate derivatives encompass a wide range of reactivities due to their structural features. The electron-donating methoxy group and the electron-withdrawing benzoate ester influence its chemical stability, reactivity towards acids and bases, and participation in catalytic cycles. These attributes are significant when considering the compound for synthetic applications, where its reactivity can be tailored to achieve specific transformations (Sivakumar et al., 2010).
Applications De Recherche Scientifique
Élastomères à cristaux liquides (ECL)
Ce composé est utilisé dans la création d'élastomères à cristaux liquides (ECL) . Les ECL sont des matériaux sensibles aux stimuli qui peuvent changer de forme en réponse à des stimuli externes tels que la chaleur . Cette propriété les rend utiles dans la culture cellulaire dynamique, où ils peuvent être utilisés pour diriger la maturation et la fonction des cellules .
Alignement cellulaire
Dans le domaine de l'ingénierie biomédicale, ce composé a été utilisé pour créer des substrats pour l'alignement cellulaire . L'alignement cellulaire joue un rôle clé dans les propriétés et la fonction des tissus contractiles . Les propriétés du composé permettent la création d'environnements dynamiques qui peuvent influencer l'alignement, l'élongation et la différenciation des cardiomyocytes .
Culture cellulaire dynamique
Le composé est utilisé dans la culture cellulaire dynamique . Il permet la fixation, l'alignement et le chargement dynamique des cardiomyocytes sur des substrats sensibles . Cela a des applications potentielles dans les thérapies régénératives, où des cellules et des tissus ayant des propriétés souhaitables peuvent être cultivés in vitro .
Actionnement par rayonnement micro-ondes
Le composé a été utilisé dans des méthodes d'actionnement de matériaux ECL par rayonnement micro-ondes. Cette application pourrait avoir des utilisations potentielles dans divers domaines où un actionnement à distance des matériaux est requis.
Matériaux électroniques
Le composé est utilisé dans la création de matériaux électroniques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-methoxyphenyl) 4-but-3-enoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLNUIZUUBDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227291 | |
| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76487-56-4 | |
| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate impact the mechanical adaptability of the modified silicone rubber?
A2: The research shows that incorporating 0.7 mol % of a liquid crystal, including MBB, into the silicone rubber leads to a decrease in the energy dissipation ratio compared to unmodified silicone rubber (MQ) and another modified version (3CCV-MQ) []. While this suggests that MBB contributes to changes in mechanical adaptability, further research is needed to understand the specific mechanisms and optimize its concentration for desired performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)









